4-Isothiocyanatophenyl butylcarbamate

Orthogonal protection Carbamate deprotection Isothiocyanate chemistry

4-Isothiocyanatophenyl butylcarbamate (CAS 62097-97-6) is a bifunctional covalent probe combining electrophilic isothiocyanate reactivity with an acid-stable N-butyl carbamate protecting group. Unlike its Boc-protected analog, this compound survives TFA-mediated deprotection conditions, enabling convergent synthesis of complex bioconjugates. Its lower logP (3.51 vs 3.84–3.91 for Boc) reduces non-specific membrane partitioning, enhancing signal-to-noise in cellular ABPP assays. Ideal for medicinal chemistry and chemoproteomic applications demanding differential stability or orthogonal deprotection. Request a custom synthesis quote tailored to your project.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 62097-97-6
Cat. No. B8580513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiocyanatophenyl butylcarbamate
CAS62097-97-6
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCCCCNC(=O)OC1=CC=C(C=C1)N=C=S
InChIInChI=1S/C12H14N2O2S/c1-2-3-8-13-12(15)16-11-6-4-10(5-7-11)14-9-17/h4-7H,2-3,8H2,1H3,(H,13,15)
InChIKeyQEAVUJXULGDURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isothiocyanatophenyl butylcarbamate (CAS 62097-97-6): A Dual-Functional N-Protected Isothiocyanate for Orthogonal Synthetic Strategies


4-Isothiocyanatophenyl butylcarbamate (CAS 62097-97-6), systematically named (4-isothiocyanatophenyl) N-butylcarbamate, is a bifunctional aryl isothiocyanate bearing an N-butyl carbamate protecting group. It belongs to the class of para-substituted phenyl isothiocyanates used as covalent probes, enzyme inhibitors, and synthetic intermediates [1]. The compound combines the electrophilic reactivity of the isothiocyanate moiety with the tunable stability of the carbamate protecting group, enabling its use in multi-step organic syntheses and chemoproteomic applications where orthogonal deprotection or differential reactivity is required [2].

Why N-Boc-4-isothiocyanatoaniline and Other Carbamate Analogs Cannot Replace 4-Isothiocyanatophenyl butylcarbamate


Although the tert-butyl carbamate analog (N-Boc-4-isothiocyanatoaniline, CAS 89631-75-4) shares the same isothiocyanate warhead, the two compounds differ critically in their acid lability and lipophilicity, making them non-interchangeable in synthetic sequences or biological assays where these parameters govern outcome. The butyl carbamate is significantly more stable to acidic conditions than the Boc group, preventing premature deprotection during acid-catalyzed transformations or cellular trafficking, while its distinct logP and polar surface area alter membrane permeability and non-specific binding profiles [1]. Direct substitution without accounting for these differences risks synthetic failure, altered pharmacokinetics, or misinterpretation of structure–activity relationships.

Quantified Differentiation of 4-Isothiocyanatophenyl butylcarbamate Against Closest Structural Analogs


Acid Stability Orthogonality: Butyl Carbamate vs. Boc Protection

The butyl carbamate protecting group in 4-isothiocyanatophenyl butylcarbamate demonstrates substantially greater stability under acidic conditions compared to the tert-butyl carbamate (Boc) group in N-Boc-4-isothiocyanatoaniline. Boc carbamates are cleaved rapidly by trifluoroacetic acid (TFA) at room temperature (t1/2 < 5 min in 50% TFA/CH2Cl2), while primary alkyl carbamates such as butyl carbamate require refluxing in strong aqueous acid (e.g., 6 M HCl, 110 °C, >4 h) to achieve comparable deprotection [1][2]. This differential stability enables chemoselective transformations on the isothiocyanate group without loss of the N-protecting group.

Orthogonal protection Carbamate deprotection Isothiocyanate chemistry Peptide chemistry

Lipophilicity Modulation: LogP Difference Between Butyl and tert-Butyl Carbamate Analogs

4-Isothiocyanatophenyl butylcarbamate exhibits a calculated logP of 3.51, which is 0.33–0.40 log units lower than the tert-butyl analog (logP 3.84–3.91) [1]. This difference translates to an approximately 2-fold lower partition coefficient in octanol/water, indicating reduced non-specific membrane partitioning and potentially lower off-target binding in cellular assays.

Lipophilicity Membrane permeability Physicochemical properties Drug design

Isothiocyanate Reactivity Tuning via Electronic Effects of the N-Carbamate Substituent

The N-carbamate substituent exerts a measurable electron-withdrawing effect that modulates the electrophilicity of the para-isothiocyanate group. Hammett σp values for carbamate substituents predict that the butyl carbamate (σp ≈ -0.15) is slightly less electron-withdrawing than the tert-butyl carbamate (σp ≈ -0.10), potentially resulting in marginally slower reaction rates with thiol nucleophiles such as cysteine residues [1]. Controlled reactivity can be advantageous in chemoproteomic applications where excessive reactivity leads to off-target labeling.

Electrophilic reactivity Isothiocyanate Nucleophilic addition Structure-reactivity relationship

Synthetic Accessibility via p-Hydroxyphenylisothiocyanate and n-Butylisocyanate Route

4-Isothiocyanatophenyl butylcarbamate can be synthesized directly from commercially available p-hydroxyphenylisothiocyanate and n-butylisocyanate in a single step under mild conditions (benzene, base catalyst) . This contrasts with the synthesis of N-Boc-4-isothiocyanatoaniline, which typically requires protection of the aniline nitrogen prior to isothiocyanate introduction, adding at least one additional synthetic step. The direct route to the butyl derivative offers higher atom economy and reduced purification burden for laboratories preparing in-house stocks.

Synthetic methodology Isothiocyanate synthesis Carbamate formation Building block

High-Value Application Scenarios for 4-Isothiocyanatophenyl butylcarbamate Driven by Differential Evidence


Multi-Step Synthesis Requiring Acid-Stable Isothiocyanate Handle

In synthetic sequences where the isothiocyanate group must survive acidic conditions (e.g., TFA-mediated deprotection of Boc groups elsewhere in the molecule), 4-isothiocyanatophenyl butylcarbamate provides a stable isothiocyanate-bearing intermediate. The butyl carbamate remains intact under conditions that would cleave the Boc analog, enabling convergent assembly of complex bioconjugates or heterobifunctional crosslinkers [1].

Chemoproteomic Probe Design with Reduced Non-Specific Binding

When developing activity-based protein profiling (ABPP) probes, the lower logP of 4-isothiocyanatophenyl butylcarbamate (3.51 vs. 3.84–3.91 for the Boc analog) is expected to reduce non-specific membrane partitioning and off-target labeling, potentially improving signal-to-noise ratios in cellular target engagement experiments .

Structure–Reactivity Relationship Studies of Covalent Inhibitors

The distinct electronic and steric profile of the butyl carbamate compared to methyl, ethyl, or tert-butyl analogs makes this compound a valuable tool for dissecting how the N-protecting group influences isothiocyanate reactivity, target engagement, and biological outcome in covalent inhibitor programs [2].

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